![molecular formula C15H16N2O2 B6639290 N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide](/img/structure/B6639290.png)
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DPA-714 and is a member of the pyridinecarboxamide family. DPA-714 is known for its ability to bind to the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
Wirkmechanismus
DPA-714 binds to the N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide, which is found in the outer mitochondrial membrane of cells. N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide is involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate the activity of N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide, leading to changes in cellular processes.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. In neuroscience, DPA-714 has been shown to modulate microglial activation, leading to a reduction in neuroinflammation. In cancer research, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In immunology, DPA-714 has been shown to modulate the immune response by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments. It is a highly specific ligand for N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide, allowing for accurate imaging of N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide expression. DPA-714 is also relatively stable and has a long half-life, allowing for extended imaging time. However, there are also limitations to the use of DPA-714 in lab experiments. Its synthesis is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, DPA-714 has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For the study of DPA-714 include further research in imaging microglial activation, cancer research, immunology, and optimization of its synthesis.
Synthesemethoden
The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis process involves the reaction of 2,6-dimethylphenylhydrazine with ethyl 3-bromopyruvate to form the intermediate compound, ethyl 2-(2,6-dimethylphenyl) hydrazine-3-carboxylate. The intermediate compound is then reacted with 3-cyanopyridine to form the final product, N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, DPA-714 has been used as a positron emission tomography (PET) radioligand to image microglial activation in the brain. Microglial activation is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been studied for its potential use in cancer research. N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide expression is upregulated in various cancer cells, and DPA-714 has been shown to inhibit the growth of cancer cells in vitro. In immunology, DPA-714 has been studied for its potential use in modulating the immune response. N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide is expressed on the surface of immune cells, and DPA-714 has been shown to modulate the immune response by regulating the production of cytokines.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(2)15(11)17-14(18)10-19-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIVSHSOCRLIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.